molecular formula C6H3ClIN3 B055492 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 123148-78-7

4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B055492
CAS No.: 123148-78-7
M. Wt: 279.46 g/mol
InChI Key: CBWBJFJMNBPWAL-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound with the molecular formula C6H3ClIN3. It is a derivative of pyrrolopyrimidine, characterized by the presence of chlorine and iodine substituents at the 4 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is stirred at room temperature overnight. After completion, the mixture is treated with a saturated solution of sodium thiosulfate (Na2S2O3), filtered, washed with water, and dried under vacuum to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific substituents introduced during the reactions. For example, Suzuki coupling can yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active sites of these enzymes, it inhibits their activity, thereby modulating signaling pathways involved in cell proliferation and inflammation. This inhibition is crucial for its therapeutic effects in cancer and inflammatory diseases .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific halogen substitution pattern, which enhances its reactivity and versatility in synthetic chemistry. This makes it a valuable intermediate for the development of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWBJFJMNBPWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564258
Record name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123148-78-7
Record name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-7-iodo-7-deazapurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Chloro-7-deazapurine 10.75 g (70 mmol) and N-iodosuccinimide (16.8 g, 75 mmol) were dissolved in 400 ml of dry DMF and left at ambient temperature in the darkness over night. The solvent was evaporated. The dark residue was distributed between 500 ml of ethyl acetate and 150 ml of 10% Na2SO3. Organic fraction was washed with 10% Na2SO3 (2×100 ml), brine (150 ml), dried over Na2SO4 and evaporated. The yellow residue was crystallized from ethanol to yield 16.2 g (83%) of the title compound as off white crystals. The mother liquid was evaporated, dissolved in toluene, and purified by flush chromatography on silica gel (7×4 cm). The column was washed with toluene until the eluent was colorless than the title compound was eluted with 5% ethyl acetate in toluene to give additional 3.5 g of the title product.
Quantity
10.75 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3.0 g, 20 mmol) and NIS (4.9 g, 20.1 mmol) in DMF (100 mL) was stirred in darkness at room temperature overnight. Then the mixture was concentrated in vacuo. The residue was treated with 10% Na2SO3 and filtered to give 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (4.0 g, yield 72%) as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

N-Iodosuccinimide (11.6 g) was added to a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (7.52 g) in DMF (49 ml) at room temperature. The mixture was stirred at the same temperature for 1 hour, and water (150 ml) was added to the reaction mixture. The resulting precipitate was collected by filtration, washed with water, and dried to obtain the title compound as a light-yellow solid (13.57 g).
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Name
Quantity
49 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (30 g/0.02 mol) dissolved in 80 mL of chloroform was added 4.5 g (0.02 mol) of N-iodosuccinimide and the resulting mixture heated at reflux for 1 h. After cooling to room temperature, the percipitate was removed by flitration and dried under reduced pressure affording 4.6 g (82%) of the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

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